Home > Products > Screening Compounds P106818 > 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide -

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Catalog Number: EVT-4696874
CAS Number:
Molecular Formula: C22H16BrClN2O3
Molecular Weight: 471.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It potentiates threshold responses to glutamate in fluorometric Ca2+ assays 7- to 8-fold with EC50 values in the 400 to 800 nM range []. In electrophysiological studies of brain slice preparations, CPPHA has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor currents in the CA1 region of hippocampal slices induced by threshold levels of (R,S)-3,5-dihydroxyphenylglycine (DHPG), while having no effect on these currents by itself []. Additionally, CPPHA has shown to potentiate mGluR5-mediated DHPG-induced depolarization of rat subthalamic nucleus neurons [].

Relevance: While not a direct structural analog, CPPHA, like the target compound 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, demonstrates activity at mGluR5, a target relevant to the treatment of central nervous system disorders []. This suggests a potential shared pharmacophore element or mechanism of action, making it a relevant compound for comparative analysis.

Relevance: NCFP, a member of the CPPHA series, shares structural similarities with 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, including a substituted phenyl ring linked to a heterocyclic moiety []. Understanding the structure-activity relationship of NCFP within the context of mGluR5 modulation can provide insights into potential modifications of 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide for improved activity or selectivity.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a highly potent analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) []. VU-29 binds to the MPEP site on mGluR5 with high affinity []. In whole-cell patch-clamp studies in midbrain slices, VU-29 has demonstrated selective potentiation of mGluR5-mediated responses in midbrain neurons, while not affecting mGluR1-mediated responses [].

2-Chloro-N(6)-cyclopentyladenosine (CCPA)

Compound Description: 2-Chloro-N(6)-cyclopentyladenosine (CCPA) is a potent adenosine A(1) receptor agonist that acts as a moderately potent antagonist of the human A(3) adenosine receptor []. CCPA competitively antagonizes the effects of agonist 2-chloro-N(6)-(3-iodobenzyl)-5'-N-methylcarbamoyladenosine (Cl-IB-MECA) with a K(B) value of 5.0 nM []. It does not induce phosphoinositide turnover or affect binding of the A(3) antagonist radioligand 8-ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2.1-i]purin-5-one ([3H]PSB-11) [].

Relevance: Although structurally dissimilar to 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, CCPA's activity at adenosine receptors highlights the potential for developing compounds targeting different receptor families for treating central nervous system disorders []. It showcases the importance of exploring diverse pharmacological targets in drug discovery.

4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1)

Compound Description: 4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1) is a biologically active benzoxazole derivative whose crystal structure has been determined using X-ray single-crystal diffraction and analyzed using DFT calculations []. The crystal structure is stabilized by both intra- and intermolecular hydrogen bonds, including an intermolecular O–H···N hydrogen bond that generates an N3 chain motif []. DFT calculations indicate a HOMO-LUMO energy gap of 4.26 eV, suggesting moderate chemical reactivity [].

Relevance: Compound 1 shares the core benzoxazole scaffold with 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, highlighting the structural basis for potential biological activity of benzoxazole derivatives []. Understanding the structural features and electronic properties of related benzoxazoles can inform the design of new compounds with desirable pharmacological profiles.

2-(2-Hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2)

Compound Description: 2-(2-Hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2) is another biologically active benzoxazole derivative whose crystal structure and DFT calculations have been reported []. It exhibits a lower HOMO-LUMO energy gap of 3.80 eV compared to Compound 1, indicating potentially higher chemical reactivity []. Its crystal structure is stabilized by both intra- and intermolecular hydrogen bonds, with an intermolecular O–H···N hydrogen bond generating an O7 chain motif [].

Relevance: Compound 2, like 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, contains a substituted benzoxazole core []. The presence of a naphthyl substituent in Compound 2 provides a contrasting structure to the phenyl substituent in the target compound, allowing for comparative analysis of the effects of different aromatic substituents on biological activity and physicochemical properties.

2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3)

Compound Description: 2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3), similar to Compounds 1 and 2, is a biologically active benzoxazole derivative that has been structurally characterized []. It displays a HOMO-LUMO energy gap of 4.12 eV, suggesting reactivity between that of Compounds 1 and 2 []. The crystal structure of Compound 3 is also stabilized by intra- and intermolecular hydrogen bonds, with an intermolecular O–H···N hydrogen bond contributing to an O7 chain motif [].

Relevance: The presence of a chlorophenyl substituent in Compound 3, compared to the bromophenoxy substituent in 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, offers a direct comparison of the effects of halogen substitution and different linker groups on the benzoxazole core []. This comparison can contribute to understanding the structure-activity relationship of benzoxazole derivatives and guide the design of new analogs with improved pharmacological properties.

Properties

Product Name

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

IUPAC Name

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Molecular Formula

C22H16BrClN2O3

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C22H16BrClN2O3/c1-13-2-9-18-20(10-13)29-22(26-18)14-3-8-17(24)19(11-14)25-21(27)12-28-16-6-4-15(23)5-7-16/h2-11H,12H2,1H3,(H,25,27)

InChI Key

ZCCTZCSBDGNACG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.